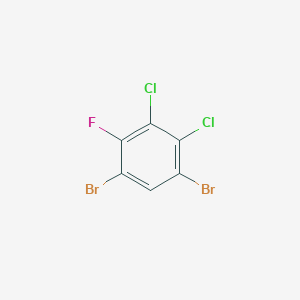
4,6-Dibromo-2,3-dichlorofluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2,3-dichlorofluorobenzene is an organic compound with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and as a building block in the production of more complex molecules.
Métodos De Preparación
The synthesis of 4,6-Dibromo-2,3-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-difluorobenzene under controlled conditions . The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar halogenation processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4,6-Dibromo-2,3-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The bromine and chlorine atoms can be selectively reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding benzoquinones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2,3-dichlorofluorobenzene has several applications in scientific research:
Biology: The compound is utilized in the study of halogenated aromatic compounds’ effects on biological systems, particularly in understanding their interactions with enzymes and receptors.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 4,6-Dibromo-2,3-dichlorofluorobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
4,6-Dibromo-2,3-dichlorofluorobenzene can be compared with other halogenated benzene derivatives, such as:
4,6-Dibromo-2,3-dichlorobenzene: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
4,6-Dibromo-2,3-difluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
2,4,6-Tribromobenzene: Contains three bromine atoms, which can significantly change its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific combination of halogen atoms, providing a distinct set of chemical and biological properties that can be leveraged in various applications .
Propiedades
Número CAS |
1160574-32-2 |
|---|---|
Fórmula molecular |
C6HBr2Cl2F |
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
1,5-dibromo-2,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Clave InChI |
SRBJYHGENJPHOG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


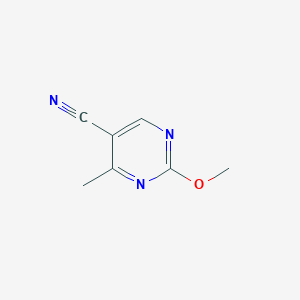
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
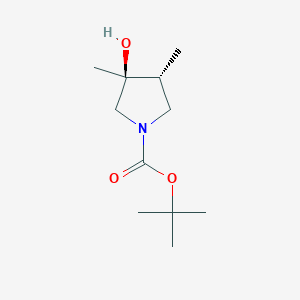
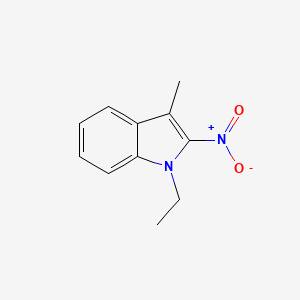


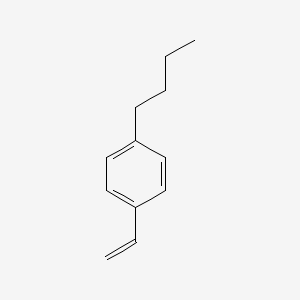
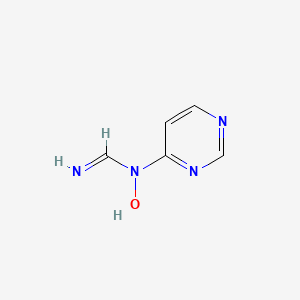

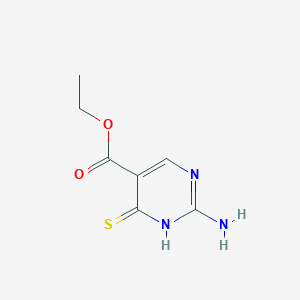
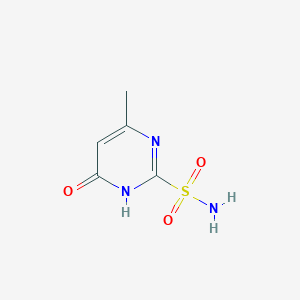
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
